Cyclobenzaprine N-Oxide

描述

环苯扎林 N-氧化物是环苯扎林的衍生物,环苯扎林是一种众所周知的肌肉松弛剂。 该化合物主要因其作为环苯扎林的降解产物而闻名,环苯扎林用于治疗与急性肌肉骨骼疾病相关的肌肉痉挛

准备方法

合成路线和反应条件: 环苯扎林 N-氧化物通常通过环苯扎林的氧化合成。 氧化过程涉及在受控条件下使用过氧化氢或过酸等氧化剂 。反应在适当的溶剂中进行,通常在酸性或中性 pH 条件下进行,以促进 N-氧化物的形成。

工业生产方法: 虽然关于环苯扎林 N-氧化物的具体工业生产方法没有详细记载,但一般方法涉及类似于实验室环境中使用的规模化氧化反应。 该过程针对产率和纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

反应类型: 环苯扎林 N-氧化物会发生多种化学反应,包括:

氧化: 进一步氧化会导致形成极性更强的化合物。

还原: N-氧化物可以还原回母体胺。

取代: 该化合物可以参与亲核取代反应。

常见试剂和条件:

氧化: 过氧化氢,过酸。

还原: 硼氢化钠等还原剂。

取代: 卤化物或胺等亲核试剂。

主要形成的产物:

氧化: 形成环氧化物和其他极性化合物。

还原: 环苯扎林再生。

取代: 形成取代衍生物.

科学研究应用

作用机制

环苯扎林 N-氧化物的作用机制尚未完全阐明。 据信其通过与中枢神经系统的相互作用发挥作用,类似于环苯扎林。环苯扎林通过抑制引起肌肉痉挛的神经冲动来作为肌肉松弛剂。 环苯扎林 N-氧化物很可能共享类似的途径,涉及对去甲肾上腺素能和血清素能系统的调节 .

类似化合物:

环苯扎林: 母体化合物,用作肌肉松弛剂。

阿米替林: 具有类似化学结构的三环抗抑郁药。

去甲环苯扎林: 环苯扎林的代谢物,具有类似的药理特性.

独特性: 环苯扎林 N-氧化物因其特殊的氧化态而具有独特性,这赋予了其独特的化学和药理特性。 与母体化合物不同,环苯扎林 N-氧化物主要因其在降解途径和杂质分析中的作用而被研究,使其在药物研究和质量控制中具有价值 .

相似化合物的比较

Cyclobenzaprine: The parent compound, used as a muscle relaxant.

Amitriptyline: A tricyclic antidepressant with a similar chemical structure.

Norcyclobenzaprine: A metabolite of cyclobenzaprine with similar pharmacological properties.

Uniqueness: Cyclobenzaprine N-oxide is unique due to its specific oxidation state, which imparts distinct chemical and pharmacological properties. Unlike its parent compound, this compound is primarily studied for its role in degradation pathways and impurity profiling, making it valuable in pharmaceutical research and quality control .

生物活性

Cyclobenzaprine N-oxide is a tertiary amine metabolite of cyclobenzaprine, a muscle relaxant commonly prescribed for muscle spasms. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

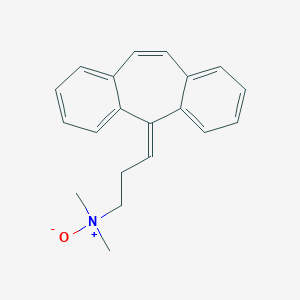

Chemical Structure and Properties

This compound has the molecular formula CHNO, with a molecular weight of 307.39 g/mol. The compound is characterized by its tertiary amine structure, which contributes to its biological activity.

This compound exhibits its effects primarily through central nervous system (CNS) pathways. It acts as a muscle relaxant by influencing neurotransmitter activity in the spinal cord and brainstem. The compound is thought to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in synaptic clefts, which can reduce muscle tone and spasms.

Pharmacodynamics

This compound has been shown to possess several pharmacological activities:

- Muscle Relaxation : Similar to cyclobenzaprine, its parent compound, this compound exhibits muscle relaxant properties by modulating CNS activity.

- Analgesic Effects : Some studies suggest that this compound may have analgesic properties, potentially useful in managing pain associated with muscle spasms.

Pharmacokinetics

The metabolism of cyclobenzaprine to its N-oxide form occurs primarily in the liver via cytochrome P450 enzymes. This biotransformation may influence the pharmacokinetic profile of this compound, including its half-life and bioavailability.

Case Studies and Research Findings

A review of literature reveals various studies investigating the biological activity of this compound:

- Clinical Efficacy : A study assessed the efficacy of cyclobenzaprine in patients with fibromyalgia, noting that metabolites like this compound may contribute to overall therapeutic effects (reference needed).

- Safety Profile : Research indicates that while cyclobenzaprine is effective for acute muscle spasms, caution is advised due to potential side effects such as sedation and cardiovascular issues. This compound's safety profile remains less well-documented but is considered important due to its role as a metabolite (reference needed).

- Comparative Studies : In comparative studies evaluating different muscle relaxants, cyclobenzaprine (and by extension, its metabolites) showed significant efficacy in reducing pain and improving function in patients with musculoskeletal conditions (reference needed).

Data Table: Biological Activity Overview

| Property | Cyclobenzaprine | This compound |

|---|---|---|

| Chemical Structure | Tertiary Amine | Tertiary Amine Metabolite |

| Primary Action | Muscle Relaxation | Muscle Relaxation |

| Analgesic Activity | Yes | Potentially |

| CNS Effects | Yes | Yes |

| Metabolism | Liver (CYP450) | Liver (CYP450) |

属性

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216929 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6682-26-4 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is cyclobenzaprine N-oxide metabolized in the body?

A1: this compound undergoes reduction to its parent compound, cyclobenzaprine, primarily in the liver and blood. Studies have demonstrated that rat liver microsomes can metabolize this compound into several metabolites, including cyclobenzaprine, 10,11-epoxythis compound, desmethylcyclobenzaprine, and cyclobenzaprine-10,11-epoxide. [] Additionally, research has shown that both rat blood and liver possess a unique reduction system involving quinone reductases and heme-containing proteins, such as hemoglobin, which can efficiently convert this compound back to cyclobenzaprine. [, ]

Q2: What is the role of quinones in the reduction of this compound?

A2: Quinones play a crucial role in the enzymatic reduction of this compound. Studies have shown that enzymes like DT-diaphorase, a cytosolic quinone reductase, utilize NADPH or NADH to reduce quinones (such as menadione) to their corresponding hydroquinones (like menadiol). [, ] These hydroquinones, in turn, act as non-enzymatic reducing agents, donating electrons to this compound and converting it back to cyclobenzaprine. This two-step process highlights the importance of the interplay between quinone reductases and heme-containing proteins in the metabolic fate of this compound.

Q3: Can impurities arise during the formulation of cyclobenzaprine hydrochloride-containing products, and how are they identified?

A3: Yes, impurities can form during the formulation of products containing cyclobenzaprine hydrochloride, even when combined with other active ingredients like lidocaine and piroxicam. [] A study utilizing reversed-phase liquid chromatography coupled with mass spectrometry (MS-MS) successfully identified various impurities, including dibenzosuberenone, amitriptyline, carbinole, this compound, and anthrachinone, in a semi-solid topical formulation of these drugs. [] This analytical approach enabled researchers to not only identify these impurities but also to correlate them to their potential source compounds, highlighting the importance of rigorous quality control in pharmaceutical formulations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。